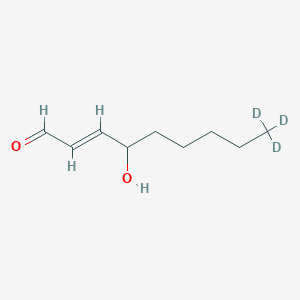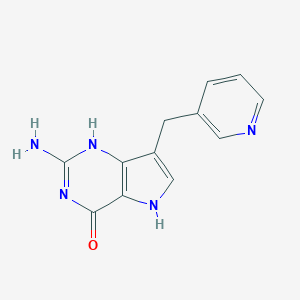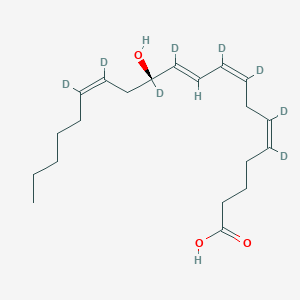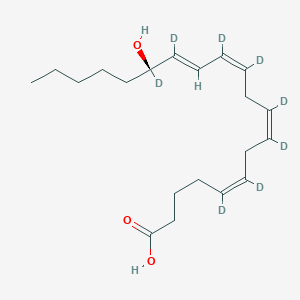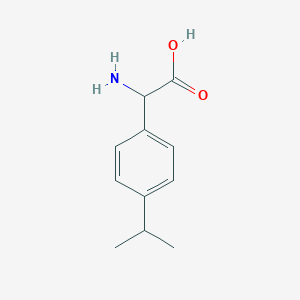
2-Amino-2-(4-isopropylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(4-isopropylphenyl)acetic acid is a compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 . It is used in research .
Synthesis Analysis
The synthesis of amino acids like this compound can be achieved through various methods. One common method involves the α bromination of a carboxylic acid by treatment with Br2 and PBr3, followed by SN2 substitution of the α-bromo acid with ammonia . Another method is the amidomalonate synthesis, which involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with base, followed by SN2 alkylation with a primary alkyl halide .Molecular Structure Analysis
The molecular structure of this compound consists of an amine group, a carboxyl group, and a side chain with an isopropylphenyl group .Chemical Reactions Analysis
Amines like this compound can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide . Another reaction is the Hofmann elimination, an E2 reaction that converts an amine into an alkene .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3, a boiling point of 320.2±30.0 °C at 760 mmHg, and a molecular refractivity of 55.1±0.3 cm3 .Applications De Recherche Scientifique
Poly(amido-amine)s Carrying Primary Amino Groups as Side Substituents
Poly(amido-amine)s with primary amino groups as side substituents have been synthesized by polyaddition reactions. These polymers are suitable as carriers for carboxylated drugs and can be labeled with fluorescent probes for proteins. This research indicates the potential use of 2-Amino-2-(4-isopropylphenyl)acetic acid derivatives in the development of nonviral vectors for drug delivery systems (Malgesini, Verpilio, Duncan & Ferruti, 2003).
Synthesis and Molecular Docking Analysis
This compound derivatives have been synthesized and analyzed for their structure and anticancer activity. This research emphasizes the compound's potential in the design of anticancer drugs, with a focus on targeting specific receptors like the VEGFr receptor (Sharma, Anthal, Geetha, Al-Ostoot, Mohammed, Khanum, Sridhar & Kant, 2018).
Synthesis of Triorganotin(IV) Complexes
The paper discusses the synthesis and characterization of triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid. The research provides insights into the structural aspects and potential applications of these complexes in various chemical processes (Baul, Dutta, Rivarola, Butcher & Smith, 2002).
Antitumor Activities of Peptide Compounds
Synthesis and characterization of new peptide compounds with this compound structures have shown certain antitumor activities. These findings highlight the compound's relevance in developing new therapeutic agents (Hu, Yin, Ma & Morsali, 2008).
Antimicrobial Agents from Mannich Base
A study on the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents indicates the potential antimicrobial properties of derivatives of this compound (Sah, Bidawat, Seth & Gharu, 2014).
Propriétés
IUPAC Name |
2-amino-2-(4-propan-2-ylphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7(2)8-3-5-9(6-4-8)10(12)11(13)14/h3-7,10H,12H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHDNBNSZXJSDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396145 |
Source


|
| Record name | 2-amino-2-(4-isopropylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126746-20-1 |
Source


|
| Record name | 2-amino-2-(4-isopropylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B163519.png)

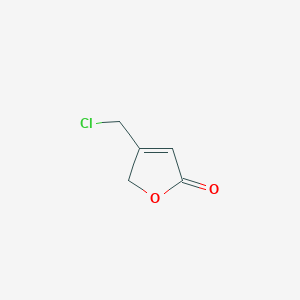
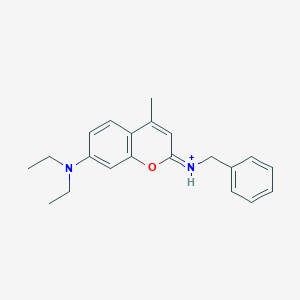
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B163524.png)
